Thiodimethylsildenafil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

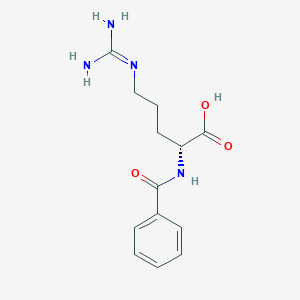

Thiodimethylsildenafil is a novel synthetic analogue of sildenafil. It was detected in a herbal aphrodisiac and is known for its erectogenic potency. The compound is characterized by its distinct molecular structure, which includes a modification in the chromophore compared to sildenafil (Venhuis et al., 2008).

Synthesis Analysis

The synthesis of Thiodimethylsildenafil involves complex chemical processes. However, specific details about its synthesis process are not readily available in the current scientific literature. Most studies focus on the detection and identification of such compounds in various products.

Molecular Structure Analysis

Thiodimethylsildenafil is a synthetic N-ethylpiperazine analogue of sildenafil. It differs from sildenafil in that the CO moiety is converted into a CS group, altering its molecular structure significantly (Venhuis et al., 2008).

Aplicaciones Científicas De Investigación

Identification and Analysis Techniques

Analysis of Illicit Dietary Supplements

A study conducted in Italy identified Thiodimethylsildenafil, among other phosphodiesterase-5 (PDE-5) inhibitors, in illicit dietary supplements using ultra-performance liquid chromatography-time of flight mass spectrometry (UPLC-TOF/MS) and gas chromatography/mass spectrometry (GC/MS). Thiodimethylsildenafil was identified for the first time in Italy as an adulterant in food supplements, highlighting the importance of monitoring dietary supplements for unapproved substances (Damiano et al., 2014).

Identification in Herbal Preparations and Food Products

Another study developed a GC-MS assay for screening and identifying thioketone analogues of sildenafil, including Thiodimethylsildenafil, in herbal preparations and food products claiming to have natural aphrodisiacs. This method proved rapid and specific, enabling the identification of Thiodimethylsildenafil and other analogues in adulterated products (Man et al., 2011).

Elucidation of Novel Analogue Structures

Research on a novel synthetic thiono analogue of sildenafil detected in an alleged herbal aphrodisiac led to the structure elucidation of Thio-homosildenafil, demonstrating the variety of sildenafil analogues being adulterated into herbal products. This study underlines the necessity for continuous surveillance and analysis methods to identify and characterize these adulterants (Venhuis et al., 2008).

Simultaneous Identification in Dietary Supplements

A method was developed for the simultaneous identification of illegal adulterants, including Thiodimethylsildenafil, in dietary supplements using high-performance liquid chromatography-mass spectrometry (HPLC-MS). This method showcases the capability to identify and separate various PDE-5 inhibitors and their analogues, contributing to the quality control of dietary supplements (Tagami et al., 2013).

Comprehensive Analysis of Counterfeit Herbal Products

A study introduced a robust method for screening and confirming the presence of PDE-5 inhibitor analogues, including Thiodimethylsildenafil, in counterfeit herbal products. This method emphasizes the importance of accurate and comprehensive analysis to detect adulterants in products marketed for erectile dysfunction (Bortolini et al., 2015).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Thiodimethylsildenafil involves the modification of the sildenafil molecule by introducing a thioether group and two methyl groups. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Sildenafil", "Methyl iodide", "Sodium hydride", "Sodium borohydride", "Sulfur" ], "Reaction": [ "Sildenafil is reacted with methyl iodide and sodium hydride to introduce two methyl groups onto the molecule.", "The resulting compound is then reacted with sulfur to introduce a thioether group.", "Finally, the thiodimethylsildenafil is reduced using sodium borohydride to obtain the desired product." ] } | |

Número CAS |

1260112-90-0 |

Nombre del producto |

Thiodimethylsildenafil |

Fórmula molecular |

C₂₃H₃₂N₆O₃S₂ |

Peso molecular |

504.671 |

Sinónimos |

5-[5-[(3,5-Dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)